1,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

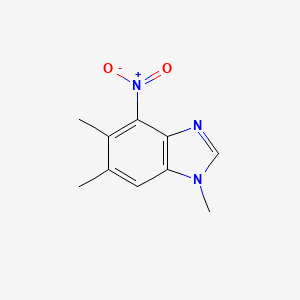

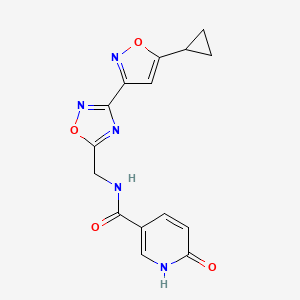

1,5,6-Trimethyl-4-nitro-1H-1,3-benzimidazole is a chemical compound with the molecular formula C10H11N3O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of 1,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole consists of a benzene ring fused to an imidazole ring, with three methyl groups and a nitro group attached .Physical And Chemical Properties Analysis

1,5,6-Trimethyl-4-nitro-1H-1,3-benzimidazole has a molecular weight of 205.21 . Additional physical and chemical properties are not available in the search results.Scientific Research Applications

Chemotherapeutic Agent

Benzimidazole derivatives, including “1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole”, have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized in large quantities over the last decades, and many of these compounds have shown excellent bioactivity against various ailments .

Antibacterial Effects

Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties, including common antibacterial effects . For instance, derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Antihypertensive Potential

Some benzimidazole derivatives have shown potential as antihypertensive agents. For example, Chang et al. developed a series of 3,4,5-trimethoxybenzylbenzimidazole derivatives, among which a compound emerged as a potent inhibitor of Helicobacter pylori .

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit antimicrobial activity. This makes them potential candidates for the development of new antimicrobial drugs .

Antiparasitic Activity

Benzimidazole derivatives have also shown antiparasitic activity. This makes them potential candidates for the development of new antiparasitic drugs .

Antiviral Activity

Benzimidazole derivatives have been reported to exhibit antiviral activity. This makes them potential candidates for the development of new antiviral drugs .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1,5,6-trimethyl-4-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-8-9(11-5-12(8)3)10(7(6)2)13(14)15/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKOACIXYOKHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)

![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)

![(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B2855156.png)

![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)

![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)

![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)